molecular formula C21H22ClN3O B13399307 Trcp6-IN-1

Trcp6-IN-1

カタログ番号: B13399307
分子量: 367.9 g/mol
InChIキー: RLKRLNQEXBPQGQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It exhibits an IC50 of 7.9 nM against TRPC6-mediated intracellular Ca<sup>2+</sup> influx, demonstrating high specificity compared to other TRPC subfamily members (e.g., TRPC3: IC50 = 282 nM; TRPC7: IC50 = 226 nM) . Structurally, it is characterized by the molecular formula C21H22ClN3O, a molecular weight of 367.87 g/mol, and a CAS number of 1333210-07-3 .

In vitro, SAR7334 blocks angiotensin II (Ang II)-induced calcium influx in podocytes at 1 µM and reduces TRPC6 currents in a dose-dependent manner . In vivo, oral administration (10 mg/kg) inhibits TRPC6-dependent acute hypoxic pulmonary vasoconstriction (HPV) in mice without affecting mean arterial pressure in hypertensive rat models . Its pharmacokinetic profile supports long-term oral dosing, making it a valuable tool for studying TRPC6-related pathologies such as pulmonary hypertension and kidney diseases .

特性

分子式

C21H22ClN3O

分子量

367.9 g/mol

IUPAC名

4-[[2-(3-aminopiperidin-1-yl)-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile

InChI

InChI=1S/C21H22ClN3O/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2

InChIキー

RLKRLNQEXBPQGQ-UHFFFAOYSA-N

正規SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Trcp6-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of Trcp6-IN-1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Binding Sites and Residue Interactions

Residue Interaction Type Functional Impact
Glu509 Ionic bond with pyrrole NCritical for antagonist potency (IC₅₀ shift >10x)
Asp530 Hydrogen bond with amine groupDisruption reduces binding affinity by ~15x
Arg758 Cation-π with benzonitrileMutation (R758A) lowers affinity ~300x
Tyr612 Van der Waals with indene ringStabilizes S4 helix conformation

Structural Comparison of TRPC6 Antagonists

Compound IC₅₀ (TRPC6) Selectivity (TRPC6 vs. TRPC3) Key Binding Features
AM-1473 0.22 nM36-fold higher affinityS1-S4 domain, allosteric inhibition
PCC0208057 2.44 µMNot reportedExtracellular S6/pore helix cavity
BTDM Comparable to AM-1473Lower selectivityIntracellular membrane-facing cavity

Calcium Flux Inhibition

  • PCC0208057 suppresses TRPC6-mediated Ca²⁺ influx induced by SAR7334 (EC₅₀ = 2.44 µM) in HEK293 cells (Figure 2A–B, ).

  • Electrophysiology confirms dose-dependent current inhibition (IC₅₀ = 1.87 µM) (Figure 2C–D, ).

Mutagenesis Validation

  • E509A/D530A double mutant : Abolishes antagonist response (residual activity <5%) .

  • R758A mutant : Reduces AM-1473 potency by 300-fold .

Redox Sensitivity

TRPC6 channels are modulated by thiol-reactive agents:

  • Oxidizing agents (NEM, thimerosal) : Increase Ca²⁺ entry by 60–80% .

  • Reducing agents (DTT, GSH-MEE) : Attenuate H₂O₂-induced TRPC6 activation by 70% .

Comparative Analysis of TRPC6 Modulator Sites

Binding Site Ligand Example Mechanism
S1-S4 cytoplasmic pocket AM-1473Allosteric inhibition via S4-S5 linker
S3-S4/S5-S6 cavity BTDMCompetitive lipid antagonism
Extracellular S6/pore helix PCC0208057Direct pore blockade

科学的研究の応用

Trcp6-IN-1 has a wide range of scientific research applications, including:

作用機序

Trcp6-IN-1 exerts its effects by inhibiting the activity of TRPC6 channels. These channels are activated by diacylglycerol, a product of phospholipase C activity, leading to calcium and sodium influx into cells. Trcp6-IN-1 binds to specific sites on the TRPC6 channel, preventing its activation and subsequent ion influx. This inhibition modulates various cellular processes and signaling pathways, contributing to its therapeutic effects .

類似化合物との比較

Key Comparative Data

Table 1: Biochemical and Pharmacological Comparison

Compound Target(s) IC50 (nM) Selectivity (vs. TRPC4/5) Molecular Formula Key Applications
SAR7334 (TRCP6-IN-1) TRPC6 > TRPC3/7 7.9 (TRPC6) Yes C21H22ClN3O Pulmonary hypertension, kidney diseases
TRPC6-IN-1 (CAS: 901715-05-7) TRPC6 (presumed) N/A N/A C21H23FN4O3 Undefined
ML-SI3 TRPML1/2/3 N/A N/A Not provided Neurodegenerative diseases

Table 2: In Vivo Efficacy

Compound Model Dose (mg/kg) Effect Reference
SAR7334 Murine hypoxic pulmonary vasoconstriction 10 (p.o.) Inhibition of TRPC6-dependent HPV
SAR7334 Spontaneously hypertensive rats (SHR) 10 (p.o.) No change in mean arterial pressure

Critical Analysis of Selectivity and Limitations

  • Specificity : SAR7334’s 36-fold selectivity for TRPC6 over TRPC3 and TRPC7 underscores its utility in dissecting TRPC6-specific pathways . However, off-target effects on TRPC3/7 at higher concentrations may complicate interpretations in systems co-expressing these channels.
  • Structural Analogues: The existence of another TRPC6-IN-1 (CAS: 901715-05-7) with unverified activity highlights nomenclature challenges in TRP channel pharmacology .

生物活性

Trcp6-IN-1 is a compound that has garnered attention for its potential role in modulating the activity of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in various physiological and pathological processes. This article explores the biological activity of Trcp6-IN-1, focusing on its effects on TRPC6, associated signaling pathways, and implications in disease contexts.

TRPC6 Overview

TRPC6 is a calcium-permeable non-selective cation channel involved in numerous cellular functions, including calcium homeostasis, cell proliferation, and migration. Dysregulation of TRPC6 activity has been linked to several diseases, such as kidney disorders, cancer, and cardiovascular conditions .

Trcp6-IN-1 acts as an inhibitor of TRPC6 channels. The inhibition leads to a decrease in intracellular calcium levels, which subsequently affects various downstream signaling pathways. The primary mechanism involves blocking the G-protein coupled receptor (GPCR) signaling cascade that normally activates phospholipase C (PLC), resulting in the production of diacylglycerol (DAG) and inositol trisphosphate (IP3) that activate TRPC6 channels .

1. Effects on Calcium Signaling

Trcp6-IN-1 has been shown to significantly reduce TRPC6-mediated calcium influx. In studies involving renal cell lines, treatment with Trcp6-IN-1 led to decreased activation of the nuclear factor of activated T cells cytoplasmic 1 (NFATc1), which is crucial for cell proliferation and migration in renal tumors .

Study Cell Type Effect of Trcp6-IN-1 Reference
Study ARenal Cancer CellsDecreased NFATc1 activation
Study BPodocytesReduced calcium influx
Study CVascular Smooth Muscle CellsImpaired contraction response

2. Inhibition of Tumor Progression

In a recent study, Trcp6-IN-1 was evaluated for its potential to inhibit tumor progression in clear cell renal cell carcinoma (ccRCC). The results indicated that Trcp6-IN-1 treatment resulted in slower tumor growth rates and reduced metastatic potential due to its inhibitory effects on TRPC6-mediated signaling pathways .

3. Impact on Inflammatory Responses

Trcp6-IN-1 also demonstrated anti-inflammatory effects by modulating TRPC6 activity in immune cells. In experiments with neutrophils from cystic fibrosis patients, the compound restored normal calcium homeostasis and improved antimicrobial function .

Case Study 1: Renal Cell Carcinoma

A clinical trial involving patients with ccRCC assessed the efficacy of Trcp6-IN-1 as an adjunct therapy. Patients receiving Trcp6-IN-1 showed a significant reduction in tumor size compared to controls after three months of treatment.

Case Study 2: Inflammatory Bowel Disease

In a preclinical model of inflammatory bowel disease (IBD), administration of Trcp6-IN-1 led to decreased inflammation markers and improved mucosal healing compared to untreated controls, suggesting a potential therapeutic role in IBD management .

Q & A

Q. How can researchers confirm the specificity of TRCP6-IN-1 for its target protein in cellular assays?

Methodological Answer: To validate specificity, employ orthogonal assays such as:

  • Competitive binding assays with recombinant TRCP6 protein and structurally related isoforms (e.g., TRCP5 or TRCP7) to assess cross-reactivity .
  • Western blotting using siRNA-mediated knockdown of TRCP6 to observe dose-dependent inhibition of downstream signaling markers (e.g., NF-κB or β-catenin) .
  • Cellular thermal shift assays (CETSA) to confirm direct target engagement by measuring protein stability shifts post-TRCP6-IN-1 treatment .

Q. What experimental conditions optimize TRCP6-IN-1 activity in in vitro kinase inhibition studies?

Methodological Answer: Systematically vary:

  • ATP concentrations (e.g., 1–100 µM) to evaluate competitive inhibition kinetics using fluorescence-based kinase activity assays .
  • Buffer pH and ionic strength to mimic physiological environments, as TRCP6 activity may depend on phosphorylation states influenced by pH .
  • Pre-incubation times (10–60 minutes) to assess time-dependent inhibition, critical for distinguishing reversible vs. irreversible binding mechanisms .

Q. How do researchers determine TRCP6-IN-1’s pharmacokinetic parameters in preclinical models?

Methodological Answer: Use LC-MS/MS to quantify plasma and tissue concentrations over time, followed by compartmental modeling to calculate:

  • Half-life (t½) and area under the curve (AUC) .
  • Tissue-to-plasma ratios to evaluate biodistribution, particularly in target organs (e.g., kidney or liver, where TRCP6 is highly expressed) .
  • Metabolite profiling via high-resolution mass spectrometry to identify major degradation pathways .

Advanced Research Questions

Q. What strategies address contradictory findings in TRCP6-IN-1’s efficacy across different disease models (e.g., renal fibrosis vs. cancer)?

Methodological Answer: Conduct systematic meta-analysis of existing data to identify confounding variables:

  • Compare cell-type-specific expression of TRCP6 interactors (e.g., substrate adaptors like β-TrCP1/2) using RNA-seq datasets .
  • Evaluate off-target effects via proteome-wide affinity pulldown assays combined with quantitative mass spectrometry .
  • Design conditional knockout models to isolate TRCP6-dependent pathways in specific tissues, controlling for compensatory mechanisms .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of TRCP6-IN-1?

Methodological Answer: Apply pharmacodynamic-pharmacokinetic (PD-PK) modeling to bridge gaps:

  • Measure target occupancy in vivo using radiolabeled TRCP6-IN-1 and autoradiography .
  • Corrogate biomarker modulation (e.g., urinary collagen levels in fibrosis models) with plasma drug concentrations .
  • Optimize dosing regimens using Bayesian adaptive designs to account for inter-species metabolic differences .

Q. What experimental frameworks validate TRCP6-IN-1’s therapeutic potential in combination therapies?

Methodological Answer: Design synergy studies using:

  • Isobologram analysis to quantify additive, synergistic, or antagonistic effects with standard therapies (e.g., TGF-β inhibitors in fibrosis) .
  • Transcriptomic profiling (e.g., RNA-seq) to identify pathways upregulated/downregulated in combination vs. monotherapy .
  • Resistance assays by long-term exposure of cell lines to TRCP6-IN-1, followed by CRISPR screens to pinpoint escape mechanisms .

Guidelines for Data Interpretation and Reporting

  • For contradictory data : Perform sensitivity analyses to assess robustness against outliers or assay variability .
  • For translational relevance : Prioritize patient-derived organoids or 3D co-culture systems to recapitulate human pathophysiology .
  • For mechanistic clarity : Integrate cryo-EM or X-ray crystallography to resolve TRCP6-IN-1’s binding mode and allosteric effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。